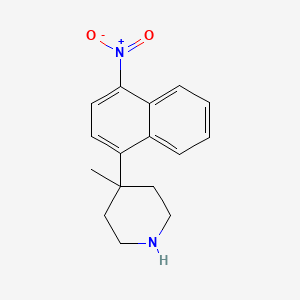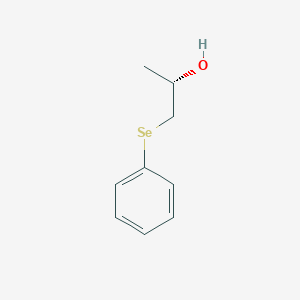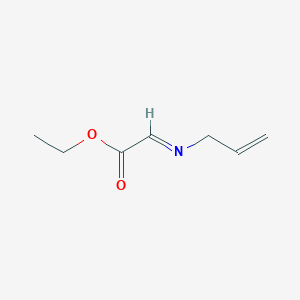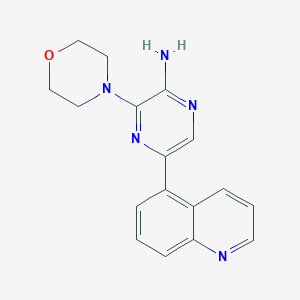![molecular formula C14H12O3 B14184399 2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione CAS No. 923025-85-8](/img/structure/B14184399.png)
2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione is an organic compound with a complex structure that includes a methoxy group, a phenyl ring, and a cyclopentene ring
Méthodes De Préparation
The synthesis of 2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature. This reaction produces an orange precipitate, which is then filtered and washed with methanol to obtain the pure compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with NaBH4 can lead to the formation of secondary amines, which are important intermediates in the synthesis of pharmaceuticals and other compounds .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it may be used in the study of enzyme interactions and metabolic pathways. In medicine, derivatives of this compound could be explored for their potential therapeutic effects. Industrial applications include its use in the production of dyes, agrochemicals, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione can be compared with similar compounds such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol. These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Propriétés
Numéro CAS |
923025-85-8 |
|---|---|
Formule moléculaire |
C14H12O3 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
2-[methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C14H12O3/c1-9-8-11(15)12(13(9)16)14(17-2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
GYSLAAOUSQJHQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=C(C2=CC=CC=C2)OC)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)

![2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14184343.png)
![N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B14184345.png)
![O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14184346.png)
![4-{[1-(4-Methoxyphenyl)propan-2-YL]amino}pent-3-EN-2-one](/img/structure/B14184349.png)

![D-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14184361.png)

![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)


![9-Chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14184395.png)
